The compound can be sourced from various synthetic pathways that involve the reaction of phenolic compounds with diazepanes. It is primarily utilized in research settings, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.
The synthesis of 3-(1,4-Diazepan-1-yl)phenol typically involves several key steps:
In industrial settings, similar methods are scaled up using larger reactors and industrial-grade reagents. The purification process may include additional steps like distillation to ensure high yields and purity levels.
The molecular structure of 3-(1,4-Diazepan-1-yl)phenol features:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into its structural attributes:
3-(1,4-Diazepan-1-yl)phenol can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3-(1,4-Diazepan-1-yl)phenol is primarily related to its interaction with biological targets such as receptors or enzymes:
This interaction leads to physiological effects that can be beneficial in treating various neurological disorders.
The compound is stable under normal laboratory conditions but should be protected from strong oxidizing agents which may lead to degradation.
3-(1,4-Diazepan-1-yl)phenol has diverse applications across several fields:
The 1,4-diazepane ring (homopiperazine) represents a privileged scaffold in medicinal chemistry, distinguished from its piperazine counterpart by an additional methylene group that confers enhanced conformational flexibility and altered physiochemical properties. The discovery of diazepane-containing pharmacophores accelerated significantly following the clinical success of early benzodiazepine drugs like diazepam (Valium®) in the 1960s, which demonstrated the therapeutic value of seven-membered diazepine structures in central nervous system (CNS) targeting [6]. The partially saturated 1,4-diazepane moiety emerged as a stable, synthetically accessible heterocycle that retained favorable CNS bioavailability while offering improved metabolic stability over fully unsaturated counterparts. Quinazoline-based compounds featuring diazepane substitutions were identified as SOS2 (Son of Sevenless 2 protein) binders with micromolar affinity, exemplified by compound 5 (KD = 1.4 µM) from Boehringer Ingelheim's fragment screening efforts. This discovery highlighted the scaffold's potential in oncology targeting KRAS-driven malignancies through protein-protein interaction inhibition [1]. The structural evolution continued with fasudil (5-(1,4-diazepan-1-ylsulfonyl)isoquinoline), a clinically approved Rho-kinase inhibitor, demonstrating the scaffold's versatility beyond CNS applications [7].
Table 1: Key Milestones in Diazepane-Based Pharmacophore Development
Year Range | Development Phase | Representative Compounds | Therapeutic Area |
---|---|---|---|
1960s-1970s | Benzodiazepine Era | Diazepam, Lorazepam | Anxiety, Sedation |
1980s-1990s | Tricyclic Expansion | Midazolam, Flumazenil | Anesthesia, Reversal Agents |
2000s-2010s | Diazepane Optimization | Fasudil, SYA-013 | Cardiovascular, Antipsychotics |
2020-Present | Targeted Therapeutics | SOS2 Binders, 5-HT6 Antagonists | Oncology, Cognitive Disorders |
The 1,4-diazepane scaffold demonstrates exceptional versatility in CNS drug design due to its balanced basicity (pKa ~7.5-8.5), membrane permeability, and capacity for hydrogen bonding interactions. Its conformational flexibility enables optimal positioning within complex binding pockets of neuroreceptors. Research has established that diazepane-containing compounds effectively penetrate the blood-brain barrier (BBB), a critical requirement for CNS-active therapeutics, as demonstrated by QikProp predictions for 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides showing significant CNS activity (CNS = 1) and human oral absorption >60% [8]. Molecular hybridization strategies incorporating the diazepane moiety have yielded compounds with nanomolar affinities for serotonin receptors (5-HT6R), as evidenced by compound 10f (Ki = 7.11 nM) which demonstrated potent cognition-enhancing effects in animal models through acetylcholine and glutamate neurotransmission modulation [8]. The structural similarity to γ-aminobutyric acid (GABA) receptor pharmacophores enables activity at inhibitory neurotransmitter systems, though with potentially improved subtype selectivity profiles compared to classical 1,4-benzodiazepines [6] [10].
Table 2: Structural Advantages of 1,4-Diazepane in CNS-Targeted Compounds
Molecular Property | 1,4-Diazepane Contribution | Biological Consequence |
---|---|---|
Conformational Flexibility | Additional methylene group vs. piperazine | Enhanced adaptation to receptor binding pockets |
Hydrogen Bonding Capacity | Two nitrogen acceptors + one donor | Strong interactions with serine, aspartate residues |
pKa Profile | Basic amine (pKa ~8.2) | Optimal ionization state for CNS penetration |
Spatial Geometry | Boat/chair conformers | Preorganization for GPCR binding |
Lipophilicity | Calculated LogP ~0.98 (compound 10f) | Balanced membrane permeability and solubility |
The strategic selection of azacyclic spacers—piperazine, homopiperazine (1,4-diazepane), and their derivatives—significantly influences pharmacological profiles through steric, electronic, and conformational effects. Piperazine remains the most prevalent heterocycle in drug design due to its synthetic accessibility and favorable physicochemical properties, featuring in approximately 20% of small-molecule CNS drugs. However, comparative studies reveal distinct advantages for the seven-membered 1,4-diazepane homolog in specific contexts. In SOS2 inhibitors, homopiperazine analogs demonstrated a 3-fold affinity enhancement (compound 5, KD = 3.6 µM) over piperazine counterparts due to improved van der Waals contacts within a hydrophobic subpocket between E893 and D889 residues [1]. X-ray crystallography confirmed the (S)-3-methylhomopiperazine derivative (compound 6) optimally occupied this space, validating the size advantage of the diazepane ring [1].
The antipsychotic agent SYA-013 (4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one), a homopiperazine analog of haloperidol, exhibited a favorable receptor binding profile (D2 Ki = 43.3 nM) with reduced extrapyramidal side effects compared to its piperazine-containing analogs, attributed to its moderate D2 affinity and weak 5HT2C/H1 receptor interactions [2]. Similarly, in Alzheimer's therapeutics, 6-hydroxy-1,4-diazepan-2-one derivatives demonstrated selective butyrylcholinesterase (BChE) inhibition (IC50 = 1.4 µM) with 20-fold selectivity over acetylcholinesterase (AChE), a profile superior to most piperazine-based cholinesterase inhibitors which typically show less subtype selectivity [9]. This selectivity stems from optimal interactions with BChE's wider acyl-binding pocket, accommodating the slightly larger diazepane ring.
Table 3: Pharmacological Comparison of Piperazine vs. 1,4-Diazepane Derivatives
Pharmacological Target | Piperazine Derivative (Affinity) | 1,4-Diazepane Derivative (Affinity) | Fold Improvement | Structural Basis |
---|---|---|---|---|
SOS2 Protein | Piperazine-based (KD = 10.2 µM) | Homopiperazine-based (KD = 3.6 µM) | 2.8× | Enhanced hydrophobic contact in subpocket |
Dopamine D2 Receptor | Haloperidol (Ki = 0.89 nM) | SYA-013 (Ki = 43.3 nM) | - | Reduced D2 overactivity (safer profile) |
5-HT6 Receptor | Piperazinyl sulfonamide (Ki = 15-25 nM) | Diazepanyl sulfonamide 10f (Ki = 7.11 nM) | 2.1-3.5× | Improved vector alignment for receptor interaction |
Butyrylcholinesterase | Piperazine carbamate (IC50 = 8.3 µM) | 6-Hydroxy-1,4-diazepan-2-one (IC50 = 1.4 µM) | 5.9× | Optimal fit in expanded acyl pocket |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1